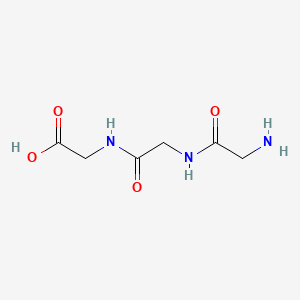

H-Gly-Gly-Gly-OH

Descripción

Significance of Short Peptides in Biological and Chemical Systems

Short peptides, typically defined as chains containing between 2 and 50 amino acids, are pivotal molecules in a vast array of biological and chemical processes. nih.gov They represent a unique class of biomolecules that occupy the "middle space" between small molecules and large proteins, combining the advantages of both. encyclopedia.pub Their significance stems from several key characteristics:

Biological Activity: Short peptides act as signaling molecules, hormones, and neurotransmitters, regulating countless physiological functions. nih.govnih.gov Bioactive peptides can exhibit properties such as being anti-inflammatory, antimicrobial, and antithrombotic. nih.gov The biological effects of many larger peptides are often mediated by their short-chain fragments, which can sometimes exhibit even greater activity than the parent molecule. ukrbiochemjournal.org

Structural and Conformational Diversity: Despite their limited size, short peptides can adopt a wide range of conformations, which allows them to interact with high specificity and selectivity with biological targets like receptors. encyclopedia.pub This structural flexibility is crucial for their function.

Physicochemical Properties: Compared to larger proteins, short peptides generally offer advantages like more cost-effective synthesis, higher stability, and lower immunogenicity. encyclopedia.pubukrbiochemjournal.orgunacademy.com Their smaller size can also facilitate penetration across cell membranes, a desirable trait for therapeutic applications. unacademy.com

Therapeutic and Technological Potential: The unique features of short peptides have made them increasingly attractive as novel therapeutic agents with potentially fewer side effects than other drug classes. encyclopedia.pub They are central to the development of peptide-based vaccines, drug delivery systems, and advanced biomaterials. encyclopedia.pubnih.gov

Rationale for Triglycine as a Model Oligopeptide

Triglycine (Gly-Gly-Gly) is frequently selected as a model oligopeptide for numerous scientific investigations due to its inherent simplicity. medchemexpress.comscientificlabs.co.uk As the simplest tripeptide, it allows researchers to study the fundamental physicochemical properties and interactions of the peptide backbone. The rationale for its use is multifaceted:

Absence of Side-Chain Complications: Glycine (B1666218) is the only achiral proteinogenic amino acid, with a single hydrogen atom as its side chain. nih.gov This eliminates steric hindrance and complex chemical interactions (e.g., hydrophobic, electrostatic, or hydrogen bonding) that side chains would introduce, allowing for a focused study of the peptide bond itself.

Probing Fundamental Interactions: It serves as an ideal system for studying core processes like peptide bond hydrolysis, molecular diffusion, and surface adsorption. nih.gov For instance, studies on the acid-catalyzed hydrolysis of a series of poly-glycyl peptides, including triglycine, have provided valuable kinetic data on the cleavage of individual peptide bonds. rsc.org

Substrate Recognition Studies: Triglycine can be used to identify the substrate recognition sites in enzymes. mdpi.com In a crystallographic study of Proteinase K, triglycine was observed binding to the substrate recognition site in two different conformations, providing insight into the main-chain interactions that govern enzyme-peptide binding. mdpi.com This demonstrates its utility in fragment-based drug design. mdpi.com

Thermodynamic and Spectroscopic Benchmarking: The molecule is used to establish baseline thermodynamic and spectroscopic parameters for peptides. Studies have determined the standard free energies and entropies of transfer for triglycine in various aqueous solutions, providing data on solute-solvent interactions. cdnsciencepub.comcdnsciencepub.com Similarly, spectroscopic studies on triglycine and its derivatives, like triglycine sulfate (B86663), help in understanding molecular vibrations and crystal field effects. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C6H11N3O4 | medchemexpress.com |

| Molecular Weight | 189.17 g/mol | |

| Appearance | White crystalline powder | chembk.com |

| Melting Point | 245°C (decomposes) | chembk.com |

| Solubility | Slightly soluble in hot water; soluble in aqueous ammonia (B1221849) and alkali solutions; insoluble in most organic solvents. | chembk.com |

Historical Context and Evolution of Triglycine Research

The scientific journey of triglycine is intrinsically linked to the broader history of amino acid and peptide research. Glycine itself, the constituent amino acid, was identified as a potential inhibitory neurotransmitter in the spinal cord and brainstem around the mid-1960s. wikipedia.orgnih.govnih.gov This discovery laid the groundwork for studying the roles of simple amino acids and their oligomers in biological systems.

A significant portion of early and ongoing research has focused not on free triglycine, but on its crystalline complex with sulfuric acid, known as Triglycine Sulfate (TGS). The ferroelectric properties of TGS were discovered in 1956, making it a subject of intense investigation in materials science. researchgate.net Early X-ray analysis by Hoshino and colleagues in 1959 provided crucial insights into its crystal structure, explaining the arrangement of the glycine molecules and the hydrogen bonds that give rise to its ferroelectricity. hmjournals.com TGS became a model material for studying ferroelectric phase transitions, particularly because its Curie temperature (49°C) is conveniently near room temperature. hmjournals.comwikipedia.org

In parallel, biochemists and physical chemists began using triglycine as a model to understand peptide chemistry. Classic studies on peptide bond hydrolysis, for example, used triglycine and other small glycine peptides to determine the kinetics and mechanisms of this fundamental reaction under various conditions. rsc.orgnih.gov Research also explored the thermodynamic properties of triglycine in solution, such as its solubility and transfer energetics, to understand how peptides interact with their environment. cdnsciencepub.comnih.gov These foundational studies established triglycine as a benchmark compound for biophysical chemistry.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | scirp.orgscirp.org |

| Space Group (Ferroelectric Phase) | P2₁ | hmjournals.comscirp.org |

| Space Group (Paraelectric Phase) | P2₁/m | hmjournals.com |

| Curie Temperature (T_c) | ~49°C | hmjournals.comwikipedia.org |

| Lattice Parameters (a, b, c, β) | a = 9.41 Å, b = 12.64 Å, c = 5.7 Å, β = 110.13° | scirp.org |

| a = 9.6010 Å, b = 12.5600 Å, c = 5.4500 Å | scirp.org |

Contemporary Research Trajectories and Future Directions in Triglycine Studies

Modern research continues to leverage triglycine's model characteristics while exploring new frontiers. The field of materials science persists in investigating TGS and its doped variants for applications in infrared detectors and sensors. researchgate.nethmjournals.commdpi.com Current work focuses on enhancing the material's mechanical and environmental stability through doping with various ions and organic molecules. researchgate.netmdpi.com

In biochemistry and drug discovery, triglycine is finding new life in the era of fragment-based drug design (FBDD). mdpi.com As demonstrated in studies with Proteinase K, its ability to map out the main-chain binding interactions within an enzyme's active site provides a powerful starting point for designing more complex and specific peptide-based inhibitors. mdpi.com This approach could be widely applied to other peptide-recognizing proteins.

Furthermore, advanced kinetic studies are providing a more nuanced understanding of peptide bond stability. Recent research has systematically characterized the pH-dependent kinetics of triglycine cleavage, distinguishing between direct hydrolysis (scission) and intramolecular aminolysis (backbiting). rsc.org Such fundamental studies are critical for understanding peptide degradation in contexts ranging from prebiotic chemistry to the formulation of peptide-based drugs. rsc.org

Future research will likely continue to use triglycine as a tool to probe complex biological and chemical systems. This includes:

Advanced Spectroscopy and Simulation: Combining high-resolution spectroscopic techniques (e.g., multidimensional NMR and Raman spectroscopy) with molecular dynamics simulations to create a highly detailed picture of triglycine's conformational dynamics and solvation in various environments. researchgate.netresearchgate.netscite.ai

Biomineralization and Surface Science: Investigating the interaction of triglycine with mineral surfaces, which has implications for understanding the origins of life (prebiotic peptide formation) and for designing new biocompatible materials. mdpi.com

Peptide Self-Assembly: Using triglycine and its derivatives as simple building blocks to study the fundamental principles of peptide self-assembly into nanostructures.

In essence, while triglycine is a simple molecule, its utility as a fundamental model system is far from exhausted. It continues to provide invaluable insights, evolving from a historical curiosity to an active tool in contemporary and future scientific discovery.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3,7H2,(H,8,10)(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUKSGPZAADMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204140 | |

| Record name | Glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Alfa Aesar MSDS], Solid | |

| Record name | Glycyl-glycyl-glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

58.5 mg/mL at 25 °C | |

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

556-33-2 | |

| Record name | Glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-glycylglycyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVK73ZDQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C | |

| Record name | Glycylglycylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Triglycine and Its Analogs

Peptide Synthesis Strategies Applied to Triglycine Production

Established peptide synthesis techniques have been adapted for the formation of glycine (B1666218) oligomers. These methods typically involve the sequential coupling of amino acid building blocks.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for constructing peptide chains, offering advantages in streamlined purification and potential for automation. The process involves anchoring the initial amino acid to an insoluble solid support and progressively adding subsequent amino acids. Each cycle generally includes deprotection of the N-terminus of the growing peptide chain on the resin, followed by the coupling of the next protected amino acid using appropriate coupling agents.

Although SPPS is extensively used for peptides with varied side chains, its principles are applicable to the synthesis of glycine oligomers, including triglycine. Polyglycines with N-substitutions, known as peptoids, which are structural mimetics of peptides with side chains on the amide nitrogen, are frequently synthesized via solid-phase methods nih.gov. A characteristic solid-phase approach for N-substituted oligomers involves constructing each monomer unit from two distinct "sub-monomers" directly on the solid support google.com. This two-step iterative cycle entails the acylation of a secondary amine attached to the support with an acylating agent possessing a leaving group, followed by the introduction of the side chain through a nucleophilic displacement reaction involving the leaving group and a primary amine google.com. This iterative process facilitates the creation of a broad range of N-substituted glycine oligomers google.com.

Research into the synthesis of peptidines, a class of oligomers based on glycine-amidine structures, has also employed solid-phase protocols. These methods involve repetitive amidination and amination steps performed on a solid support, enabling the synthesis of oligomers with diverse functional groups researchgate.netlsu.edursc.org. The bulkiness of the amine bound to the resin can play a significant role in solid-phase synthesis by preventing premature cyclization and cleavage from the support nih.gov.

Solution-Phase Synthetic Pathways

Solution-phase peptide synthesis involves conducting the coupling and deprotection reactions in a homogeneous solution. This method can be advantageous for producing peptides on a larger scale and is often suitable for shorter peptides like triglycine, although it typically necessitates purification steps after each reaction stage.

The synthesis of glycine oligomers in solution generally involves activating the carboxyl group of one glycine unit to facilitate its reaction with the amino group of another. Various coupling reagents can be utilized to promote the formation of the peptide bond while minimizing racemization, which is not a concern for glycine due to its achirality.

Studies focusing on the solution-phase synthesis of N-(alkylamino)glycine homooligomers, a type of peptoid, have demonstrated the viability of this approach using a submonomer strategy beilstein-journals.org. This method involves the use of protected hydrazine (B178648) derivatives as submonomers and the application of stepwise or segment coupling techniques beilstein-journals.org. A potential drawback noted in some solution-phase routes is the challenge in purifying the products due to the similar polarities of the reactants and desired compounds beilstein-journals.org. Ongoing research aims to optimize solution-phase methods to support the future development of solid-phase synthesis for longer and more complex oligomers beilstein-journals.org.

Green Chemistry Principles in Glycine Oligomerization

Reflecting the increasing global focus on sustainable chemical practices, green chemistry principles are being progressively integrated into the synthesis of glycine oligomers.

Solvent-Free and Aqueous Medium Syntheses

Traditional peptide synthesis frequently relies on organic solvents, which can pose environmental and health risks and generate substantial waste. The development of solvent-free or water-based methods for glycine oligomerization aligns with the objectives of green chemistry.

Synthesizing peptides in aqueous solutions is thermodynamically challenging because the formation of an amide bond involves the release of a water molecule, making the reaction unfavorable in the presence of excess water nih.govpnas.orgmdpi.com. Despite this, research has explored strategies to overcome this limitation. For instance, the formation of dipeptide isomer ions from free glycine has been observed at the interface between air and water in aqueous microdroplets. This suggests that such interfaces can act as surfaces that promote dehydration, thereby shifting the equilibrium towards peptide bond formation nih.govpnas.org. Experiments involving the fusion of droplets have further indicated that these dipeptide isomers can facilitate subsequent amide bond formation events, leading to the generation of longer peptide chains nih.govpnas.org.

Simulations of prebiotic alkaline evaporative environments have also shown potential for the oligomerization of glycine in aqueous media. Experiments involving the drying of alkaline aqueous solutions containing glycine at elevated temperatures have resulted in the formation of glycine homo-oligopeptides up to 16 units in length jst.go.jp. This suggests that evaporative conditions over extended periods can support the synthesis of polypeptides in aqueous environments jst.go.jp.

Solvent-free approaches are also under investigation. Mechanochemical synthesis, which utilizes mechanical energy to drive chemical transformations, can enable the formation of peptide bonds without the need for bulk liquids irb.hrirb.hr. Ball milling of glycine, particularly when aided by additives such as titanium dioxide (TiO2), has been shown to induce oligomerization irb.hrirb.hr.

Environmentally Benign Catalyst Systems

The use of catalysts that are environmentally friendly is another critical aspect of green chemistry in peptide synthesis. This involves identifying and utilizing catalysts that are less toxic, more sustainable, and potentially capable of being reused.

While specific examples of environmentally benign catalysts developed solely for the synthesis of triglycine are not prominently featured in the search results, research on related reactions and catalysts derived from glycine provides relevant context. For example, trimethyl glycine (TMG), a naturally occurring compound, has demonstrated effectiveness as an environmentally benign organocatalyst for the ring-opening polymerization of cyclic carbonates acs.orgresearchgate.net. The zwitterionic nature of TMG, possessing both a quaternary ammonium (B1175870) cation and a carboxylate anion, is thought to facilitate a biactivation mechanism acs.org. This indicates the potential for zwitterionic or naturally sourced compounds to function as environmentally friendly catalysts in the oligomerization of glycine.

Furthermore, studies on the solvent-free cationization of surfactants have successfully employed acidified glycine betaine, highlighting the potential of glycine derivatives to serve as catalysts or components of catalyst systems in sustainable chemical processes researchgate.net.

Electrocatalytic and Mechanochemical Approaches to Glycine Oligomer Formation

Emerging synthetic methodologies such as electrocatalysis and mechanochemistry offer alternative routes for the formation of glycine oligomers. These approaches hold the promise of improved efficiency and reduced reliance on harsh reaction conditions.

Electrocatalytic synthesis utilizes electrical energy to drive chemical reactions, typically occurring at the surface of an electrode. This method can allow reactions to proceed at milder temperatures and pressures compared to conventional thermal processes. Research has explored the electrocatalytic synthesis of glycine itself from simpler starting materials like oxalic acid and hydroxylamine (B1172632), employing specific electrocatalysts researchgate.netacs.orguva.nlrsc.org. While these studies focus on the production of the glycine monomer, the principles of electrocatalytic C-N bond formation could potentially be extended to the oligomerization of glycine. For example, a tandem dual-site electrocatalyst composed of lead and copper (PbCu) has been developed for the electrosynthesis of glycine, demonstrating high Faradaic efficiency acs.org. Theoretical investigations are also exploring the electrocatalytic synthesis of glycine from carbon dioxide (CO2) and nitrogen monoxide (NO) using rationally designed catalysts rsc.orgrsc.org.

Mechanochemical synthesis, as previously mentioned, employs mechanical force, often through techniques like ball milling, to induce chemical reactions in solid or near-solid states irb.hrirb.hrresearchgate.netrsc.orgnih.govosti.gov. This method can overcome limitations related to solubility and diffusion that are often encountered in solution-phase reactions irb.hr. Mechanochemical activation of glycine has been shown to lead to the formation of glycine oligomers, including longer chains irb.hrirb.hr. Factors such as the milling temperature and the presence of additives like TiO2 can influence both the yield and the length of the resulting oligomers irb.hrirb.hr. Mechanochemistry can also be a dynamic and reversible process, involving the simultaneous formation and breaking of peptide bonds irb.hr. Studies utilizing rotational diamond anvil cells have also investigated the mechanochemistry of glycine under conditions of compression and shear, demonstrating the formation of peptide bonds under high pressure rsc.orgnih.govosti.govescholarship.org. These mechanochemical approaches provide a solvent-free and potentially more energy-efficient pathway for synthesizing glycine oligomers.

The use of pulsed discharge plasma over aqueous solutions has also been shown to induce the oligomerization of glycine, suggesting that transient non-equilibrium conditions can facilitate this reaction, which is otherwise thermodynamically unfavorable in water mdpi.com.

Data Table: Examples of Glycine Oligomer Synthesis Approaches

| Synthesis Method | Key Conditions / Catalysts | Oligomer Lengths Observed (Glycine) | Notes | Source(s) |

| Mechanochemistry (Ball Milling) | Ambient temperature, with TiO2 additive | Up to Gly14 | Solvent-free, yield influenced by temperature and additives. irb.hrirb.hr | irb.hrirb.hr |

| Mechanochemistry (Ball Milling) | Elevated temperatures (e.g., 100-130°C) | Up to Gly14 | Temperature is critical for yield and length. irb.hrirb.hr | irb.hrirb.hr |

| Aqueous Microdroplets | Air-water interface, with/without applied potential | Di- to Hexapeptides | Overcomes thermodynamic barrier in water via isomer formation. nih.govpnas.org | nih.govpnas.org |

| Simulated Prebiotic Evaporation | Alkaline aqueous solution, 90-130°C, drying | Up to 16-mers | Long incubation times favor longer peptides at lower temperatures. jst.go.jp | jst.go.jp |

| Pulsed Discharge Plasma | Aqueous solution, atmospheric pressure | Oligomers formed initially | Momentary non-equilibrium state facilitates reaction in water. mdpi.com | mdpi.com |

Data Table: Electrocatalytic Glycine Synthesis (Monomer)

| Catalyst | Reactants | Current Density (mA cm⁻²) | Faradaic Efficiency (%) | Notes | Source(s) |

| Tandem dual-site PbCu | Oxalic acid, Hydroxylamine | 200 | >78 | Flow-electrosynthesis at industrial scale. | acs.org |

| CuPb1ML electrode | Oxalic acid, Hydroxylamine | - | 57 | Higher activity than pure Cu and Pb. | uva.nl |

Electrocatalytic Reduction for Glycine Synthesis Precursors

Electrocatalytic reduction offers a promising, energy-efficient route to synthesize precursors for glycine. A facile tandem strategy involves the electrochemical conversion of oxalic acid and nitrate (B79036) to glycine. In this process, oxalic acid is initially reduced to glyoxylic acid, while nitrate is reduced to hydroxylamine. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net The subsequent coupling of glyoxylic acid and hydroxylamine forms a carbon-nitrogen bond, yielding the intermediate glyoxylic acid oxime. rsc.orgresearchgate.netacs.org This oxime is then further reduced in situ to produce glycine. rsc.orgresearchgate.netresearchgate.netacs.org

Studies have demonstrated the effectiveness of this approach using simple electrodes like lead foil, achieving significant selectivity and conversion for glycine electrosynthesis. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net For instance, a maximum glycine faradaic efficiency of 59% has been reported at -300 mA cm⁻², with a high glycine partial current density of -232 mA cm⁻² and a production rate of 0.82 mmol h⁻¹ cm⁻² attained at -400 mA cm⁻². rsc.orgchemrxiv.orgresearchgate.netresearchgate.net This tandem electrochemical method presents a pathway for energy and economically efficient glycine synthesis. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net

Data from one study on glycine electrosynthesis from oxalic acid and nitrate is summarized below:

| Electrode Material | Starting Materials | Intermediate 1 | Intermediate 2 | Final Product | Maximum Faradaic Efficiency (%) | Partial Current Density (mA cm⁻²) | Production Rate (mmol h⁻¹ cm⁻²) |

| Pb foil | Oxalic acid and nitrate | Glyoxylic acid | Hydroxylamine | Glycine | 59 | -232 | 0.82 |

Shock Experiments Simulating Extraterrestrial Oligomerization

Shock experiments simulating extraterrestrial impacts, such as those by comets, have been conducted to assess the feasibility of peptide synthesis in such environments. researchgate.netgeologypage.com These experiments involve subjecting frozen mixtures of amino acids (like glycine), water ice, and silicates to impact shocks at high pressures. researchgate.netgeologypage.com

Research has shown that shock compression can indeed lead to the oligomerization of glycine, forming peptides up to triglycine. researchgate.netkent.ac.uk In experiments simulating comet impacts, frozen mixtures of glycine, water ice, and forsterite were subjected to shock pressures ranging from 4.8 to 26.3 GPa. researchgate.net Peptides, including triglycine, were detected in samples subjected to shock pressures above 9.2 GPa, indicating that the shock process triggered their formation. researchgate.net The yields of peptides and the survival ratio of glycine were found to be dependent on the shock pressure. researchgate.net These findings suggest that comet impacts could have played a role in delivering the seeds of life, in the form of peptides, to the early Earth and potentially other icy celestial bodies. geologypage.com

Design and Synthesis of N-Substituted and N-Aminated Triglycine Derivatives

Modifying the peptide backbone through N-substitution or N-amination is a strategy employed to create triglycine derivatives with altered properties, relevant for applications in peptidomimetics and drug design.

Incorporation of Non-Canonical Amino Acid Analogs

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a method to generate peptidomimetics with improved characteristics, such as enhanced activity and stability, compared to native peptides. mdpi.com While triglycine itself is composed of canonical glycine, the principles of incorporating ncAAs are relevant to designing triglycine analogs.

N-substituted glycine derivatives, where an aliphatic or other group replaces one of the hydrogen atoms on the nitrogen of the amino group, have been synthesized. acs.orgacs.org These modifications can introduce varying degrees of hydrophobicity and flexibility into the molecule. acs.orgacs.org For example, green synthesis methods have been developed for N-substituted glycine derivatives with aliphatic chains of different lengths (propyl, butyl, pentyl, hexyl, octyl, etc.). acs.orgacs.org

The incorporation of ncAAs into peptides can be achieved through various methods, including solid-phase peptide synthesis (SPPS) or through the use of engineered cellular systems that can incorporate these analogs during protein biosynthesis. mdpi.comjove.comresearchgate.net SPPS is particularly useful for incorporating amino acid analogs that might be toxic to cells or incompatible with natural translation mechanisms. mdpi.com

Impact on Backbone Conformation and Reactivity

N-substitution, such as N-alkylation, can significantly impact peptide conformation by lowering the energy barrier between cis and trans amide bond configurations, potentially favoring the cis configuration. ub.edu This modification also removes a hydrogen bond donor, altering intramolecular hydrogen bonding patterns and potentially stabilizing different conformers. ub.edu Steric effects from the N-substituent can also introduce local backbone constraints and rigidity. ub.edu

N-amination, where an amino group (-NH₂) is introduced onto the backbone nitrogen, offers a distinct approach to modifying peptide properties. nsf.govresearchgate.net In contrast to N-alkylation, N-amination tends to destabilize cis amide geometry due to electrostatic repulsion between the NH₂ substituent and carbonyl oxygen lone pairs. researchgate.net N-amination can induce unique backbone geometries and importantly, maintains hydrogen bond donor capacity. nsf.govresearchgate.net Studies on N-aminated peptides have shown that this modification can stabilize extended conformations, including β-sheet structures, through cooperative steric, electrostatic, and hydrogen-bonding interactions. researchgate.netresearchgate.netnih.gov N-aminoglycine itself has been found to effectively promote polyproline II (PPII) helix structures. nih.gov Further derivatization of N-aminoglycine-containing peptides can lead to N'-alkylated analogs with increased helical propensity. nih.gov

The impact of substitution on peptide reactivity, particularly stability against enzymatic degradation, is also a key consideration. Single amino acid substitutions can affect peptide stability in biological fluids like human serum by influencing exopeptidase and endopeptidase cleavage sites. nih.gov Altered peptide conformation due to substitution can lead to long-range stabilization effects. nih.gov

Fabrication of Triglycine-Containing Hybrid Materials

Triglycine and its derivatives can be integrated into hybrid materials to create composites with tailored properties for various applications, including biomedical fields.

Integration within Polymer Blends via Additive Manufacturing

The integration of triglycine within polymer blends, particularly through additive manufacturing (AM) techniques like material extrusion (MEX), is an emerging area. This approach allows for the fabrication of three-dimensional objects with potentially enhanced structural and functional properties.

Studies have explored incorporating triglycine into biodegradable polymer blends, such as poly(butylene adipate-co-terephthalate)/polylactic acid (PBAT/PLA) blends, for AM processes. acs.orgresearchgate.net Triglycine's relatively small and detectable structure makes it suitable for tracking within polymer matrices. acs.org Material extrusion involves extruding the triglycine-containing polymer blend into filaments, which are then used to build objects layer by layer. acs.org

The thermal stability of triglycine is an important factor for AM processes that involve heating the material. Triglycine has been shown to be thermally stable during filament processing and printing at typical nozzle temperatures used for polymers like PBAT/PLA. acs.org For instance, triglycine degradation starts around 230 °C and is fully degraded by 260 °C, which is above the extrusion temperatures used in some studies (e.g., 155 and 190 °C for PBAT/PLA). acs.org

The incorporation of additives like triglycine into polymer blends can influence printing parameters and the final properties of the printed object, including thermal behavior and mechanical strength. acs.org Research in this area aims to understand the relationship between processing conditions, the presence of triglycine, and the resulting material performance. acs.org The integration of such components within biodegradable polymers via AM holds potential for applications in areas like tissue engineering and bone repair. acs.org

Sophisticated Structural Analysis and Conformational Dynamics of Triglycine Systems

High-Resolution Crystallographic Investigations

High-resolution crystallography, using both X-rays and neutrons, provides a detailed three-dimensional map of atomic positions within a crystal. This information is fundamental to understanding the structure-property relationships in triglycine and its derivatives.

Single crystal X-ray diffraction is a primary tool for determining the precise arrangement of atoms in a crystalline solid. It has been extensively used to characterize triglycine and its various salts, revealing key structural information.

The fundamental crystal structure of a material is defined by its unit cell, which is described by lattice parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the symmetry operations of its space group.

Triglycine sulfate (B86663) (TGS) crystals are monoclinic at room temperature, belonging to the polar space group P2₁ in their ferroelectric phase. wikipedia.orghmjournals.com This lack of a center of symmetry is a prerequisite for ferroelectricity. The structure consists of sulfate ions (SO₄²⁻), two glycinium ions (N⁺H₃CH₂COOH), and one zwitterionic glycine (B1666218) molecule (N⁺H₃CH₂COO⁻), all interconnected by a complex network of hydrogen bonds. wikipedia.org Upon heating, TGS undergoes a phase transition, and above its Curie temperature, it adopts the centrosymmetric space group P2₁/m. hmjournals.comakjournals.com

The lattice parameters for pure TGS and its salts have been determined with high precision. For pure TGS, typical room-temperature values are around a = 9.41 Å, b = 12.64 Å, c = 5.73 Å, and β = 110.23°. bibliotekanauki.pl Other studies report slightly different but consistent values, such as a = 9.6010 Å, b = 12.5600 Å, and c = 5.4500 Å. scirp.orgresearchgate.netscirp.org Triglycine acetate (B1210297) (TGAc), another salt, also crystallizes in the monoclinic system with representative cell parameters of a = 5.1021 Å, b = 11.9704 Å, c = 5.4617 Å, and β = 111.7665°. pwr.edu.pl

| Compound | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Reference |

|---|---|---|---|---|---|---|

| Triglycine Sulfate (TGS) | 9.41 | 12.64 | 5.73 | 110.23 | P2₁ | bibliotekanauki.pl |

| Triglycine Sulfate (TGS) | 9.417 | 12.643 | 0.5735 | 110 | P2₁ | wikipedia.org |

| Triglycine Sulfate (TGS) | 9.6010 | 12.5600 | 5.4500 | - | Monoclinic | scirp.orgresearchgate.net |

| Triglycine Acetate (TGAc) | 5.1021 | 11.9704 | 5.4617 | 111.7665 | Monoclinic | pwr.edu.pl |

The crystal structure of TGS is highly sensitive to temperature. It exhibits a classic second-order ferroelectric phase transition at the Curie temperature (Tc), which is approximately 49°C (322 K). hmjournals.comresearchgate.net Below this temperature, the crystal is in its ferroelectric phase with the polar space group P2₁. scirp.org Above Tc, it transitions to a non-polar, paraelectric phase with the centrosymmetric space group P2₁/m. akjournals.comscirp.org

This phase transition is not displacive in the traditional sense but is of the order-disorder type. aip.org The key structural change involves the reorientation of specific molecular groups. In the paraelectric phase, the nitrogen atom and its attached protons (the amino group) of one of the glycine molecules (Glycine I) are disordered, rapidly flipping between two equivalent positions that are related by a mirror plane of symmetry in the P2₁/m space group. bibliotekanauki.plnih.gov As the crystal is cooled below the Curie temperature, this flipping motion freezes, and the amino group settles into one of the two potential wells. bibliotekanauki.pl This ordering breaks the mirror symmetry, lowers the space group to P2₁, and establishes a net spontaneous polarization along the monoclinic b-axis, resulting in the ferroelectric state. scirp.org This transition is accompanied by anomalies in physical properties, such as the dielectric constant, which shows a sharp peak at Tc. tandfonline.com

The ferroelectric-paraelectric phase transition in TGS is fundamentally linked to structural disorder. The primary source of this disorder is the Glycine I (G1) molecule. bibliotekanauki.pl In the high-temperature paraelectric phase (T > 49°C), the amino group (-NH₃⁺) of the G1 ion is statistically disordered, occupying two equilibrium positions with equal probability. nih.gov This dynamic flipping between the two sites, which are symmetrically located on either side of a potential mirror plane, averages out to a non-polar structure over time, consistent with the P2₁/m space group. bibliotekanauki.plaip.org

Another critical element is the hydrogen bond connecting Glycine II (GII) and Glycine III (GIII). researchgate.net There is evidence suggesting that the proton in this O-H···O bond also becomes disordered in the paraelectric phase, occupying a double-well potential. nih.govnih.gov The molecular motions of the G1 amino group and the GII-GIII proton are coupled through the crystal's extensive hydrogen-bonding network. nih.gov As the crystal cools through the Curie point, these disordered elements "freeze" into an ordered state, leading to the emergence of spontaneous polarization. anu.edu.au This order-disorder mechanism is a key characteristic of TGS and similar hydrogen-bonded ferroelectrics. aip.orgresearchgate.net

While X-ray diffraction is excellent for locating heavier atoms, it is relatively insensitive to hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering cross-section of hydrogen (or its isotope, deuterium) is comparable to that of other atoms. researchgate.netacs.orgacs.org This makes neutron diffraction an indispensable tool for precisely locating hydrogen atoms and understanding their roles in hydrogen bonding and molecular dynamics. nih.govacs.org

In TGS, neutron diffraction studies have been crucial for confirming the structural details of the ferroelectric transition. These studies have directly observed the atomic arrangements, including the hydrogen atoms of the zwitterion and glycinium ions. nih.gov A key finding was the confirmation that a specific hydrogen atom in an O-H···O bond plays a critical role in the dipole reversal mechanism. nih.gov By precisely determining the positions of hydrogen atoms at different temperatures, neutron diffraction provides direct evidence for the order-disorder model, showing the flipping of the G1 amino group and the dynamics of the critical hydrogen bond between GII and GIII. researchgate.netnih.gov This technique allows for a detailed analysis of the hydrogen-bonding network, which is understood to be the primary mediator of the interactions that lead to ferroelectric ordering in TGS. anu.edu.au

Introducing impurities, or dopants, into the TGS crystal lattice is a common strategy to modify its physical properties. The impact of these dopants on the crystal structure can be directly observed through X-ray diffraction. Dopants can be metal ions, amino acids, or various organic molecules. mdpi.com

When TGS is doped, the fundamental monoclinic structure is generally preserved. scirp.orgpsu.edu However, the lattice parameters often exhibit slight distortions. For instance, doping with NiSO₄ or KBr can cause small increases or decreases in the lattice parameters, which is attributed to the incorporation of the dopant ions into the crystal lattice, either substitutionally or interstitially. scirp.orgscirp.org The extent of this distortion often depends on the concentration of the dopant. scirp.org

Doping can also have more significant effects. For example, doping with the amino acid L-alanine (creating LATGS) can introduce a permanent internal bias field, which stabilizes the polarization in one direction and prevents depolarization. scirp.org This is highly desirable for device applications. Similarly, doping with croconic acid has been shown to cause a slight reduction in the unit cell volume. mdpi.com The changes in lattice parameters upon doping are a direct indication that the impurity has been successfully incorporated into the host TGS crystal structure. science.gov

| Crystal | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|

| Pure TGS | 9.6010 | 12.5600 | 5.4500 | - | scirp.org |

| 0.5 mole% NiSO₄ doped TGS | 9.6000 | 12.5600 | 5.4500 | - | scirp.org |

| 1 mole% NiSO₄ doped TGS | 9.5910 | 12.5500 | 5.4500 | - | scirp.org |

| Pure TGS | 9.6010 | 12.5600 | 5.4500 | - | scirp.org |

| 0.5 mole% KBr doped TGS | 9.6021 | 12.5612 | 5.4513 | - | scirp.org |

| 1 mole% KBr doped TGS | 9.6032 | 12.5623 | 5.4524 | - | scirp.org |

Impact of Doping on Triglycine Sulfate Crystal Structures

Investigation of Dopant Incorporation Mechanisms

The incorporation of dopants into the triglycine sulfate (TGS) crystal lattice is a widely studied method to modify its physical properties. The mechanism of incorporation is highly dependent on the nature of the dopant, which can range from metal ions to organic molecules like amino acids.

Dopants can be incorporated into the TGS crystal structure in several ways:

Interstitial Incorporation: Smaller ions, such as some metal cations, can occupy the interstitial spaces or "slits" within the crystal lattice. For instance, analysis of Ni²⁺ doped TGS suggests that the nickel ions are incorporated into the interstitial voids of the TGS crystal. scirp.orgresearchgate.net

Substitutional Incorporation: Dopants with similar size and chemical characteristics to the constituent glycine molecules or the sulfate ion can substitute these units in the lattice. In the case of L-alanine doped TGS, it is understood that the alanine (B10760859) molecule, which is chemically similar to glycine, substitutes one of the three glycine molecules. bipublication.com There has been considerable debate about which of the three crystallographically independent glycine molecules (GI, GII, or GIII) is replaced. rsc.org Some studies propose that alanine substitutes the zwitterionic GII, while others suggest it replaces GI. rsc.org

Adsorption onto Crystal Surfaces: During crystal growth, impurity molecules can be adsorbed onto the crystal surfaces, which can influence the growth rate and morphology of the crystal. scirp.org For example, the introduction of potassium bromide (KBr) during the growth of TGS crystals leads to faster growth rates and a platy morphology, suggesting surface adsorption of the K⁺ and Br⁻ ions. scirp.orgresearchgate.net

The method of crystal growth, typically slow evaporation from an aqueous solution, plays a crucial role in the incorporation of these dopants. scirp.orgscirp.org The concentration of the dopant in the growth solution also influences the extent of its incorporation into the final crystal. scirp.orgscirp.org

Correlation between Dopant Type and Crystallographic Changes

The introduction of dopants into the TGS crystal lattice invariably leads to changes in its crystallographic parameters, although the fundamental monoclinic structure is generally preserved. scirp.orgscirp.org These changes provide valuable information about the incorporation mechanism and the interaction between the dopant and the host lattice.

The nature and concentration of the dopant dictate the specific crystallographic modifications observed:

Metal Ion Dopants:

Nickel (Ni²⁺): Doping TGS with nickel sulfate (NiSO₄) results in slight deviations in the lattice parameters. However, no systematic variation with increasing dopant concentration is consistently observed. scirp.org The primary monoclinic structure of TGS remains unchanged upon Ni²⁺ incorporation. scirp.orgresearchgate.net

Potassium Bromide (KBr): In contrast, doping with KBr leads to a slight increase in the lattice parameters, which also increases with higher dopant concentrations. scirp.orgresearchgate.net This expansion is attributed to the increased adsorption of KBr impurities on the surface terraces during crystal growth. scirp.org

Organic Molecule Dopants:

Croconic Acid (CA): When TGS is doped with croconic acid, a slight reduction in the unit cell volume is observed. mdpi.com Specifically, the unit cell parameters a, b, and c, as well as the monoclinic angle β, decrease with increasing CA concentration. mdpi.com This suggests that the CA molecules are integrated into the lattice in a way that causes a contraction of the unit cell.

Crystal Violet: Similar to croconic acid, doping with the organic dye crystal violet also results in a decrease in the unit cell parameters. mdpi.com

L-alanine: The incorporation of L-alanine into the TGS lattice does not alter the fundamental P2₁ space group of the crystal. rsc.org However, the presence of the chiral alanine molecule is known to create an internal bias field, which affects the ferroelectric properties of the crystal. bipublication.com

The following table summarizes the observed changes in lattice parameters for TGS crystals doped with different substances.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Laser Raman spectroscopy, is a powerful non-invasive tool for probing the molecular structure, bonding, and intermolecular interactions within triglycine systems. researchgate.netmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in triglycine and its doped derivatives, confirming the incorporation of dopants and elucidating changes in the molecular environment. The technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds.

Key vibrational modes observed in the FTIR spectrum of pure TGS include:

NH₃⁺ Group: A broad band around 3182 cm⁻¹ is attributed to the symmetric stretching vibrations of the NH₃⁺ group. mdpi.com Bending and rocking vibrations of this group are also observed at lower frequencies. mdpi.com

COO⁻ Group: The characteristic vibrations of the carboxylate group are also identifiable. mdpi.com

Sulfate Group (SO₄²⁻): The asymmetric stretching of the S=O bond in the sulfate ion gives rise to a frequency around 1309 cm⁻¹. scirp.org

C=O Stretching: A sharp band corresponding to the C=O stretching vibration of the carboxyl group appears around 1685 cm⁻¹. scirp.org

C-H Bending: Vibrations associated with C-H bending are typically seen around 1493 cm⁻¹. scirp.org

N-H Bending: The bending vibrations of the N-H bond are present around 1408 cm⁻¹. scirp.org

When TGS is doped, new bands may appear, or existing bands may shift, confirming the presence of the dopant. For example, in croconic acid-doped TGS, the FTIR spectrum shows additional bands characteristic of the dopant molecule, confirming its inclusion. mdpi.com Similarly, in KBr-doped TGS, while the fundamental vibrational bands of TGS remain, subtle shifts and changes in intensity confirm the influence of the dopant. scirp.org

Laser Raman Spectroscopy for Lattice Vibrations and Molecular Symmetry

Laser Raman spectroscopy complements FTIR by providing information about the lattice vibrations and molecular symmetry of the triglycine crystal. This technique is based on the inelastic scattering of monochromatic laser light.

In the study of TGS, Raman spectroscopy is particularly useful for:

Confirming Crystal Structure: The positions of the Raman spectral lines resulting from intermolecular and intramolecular vibrations in doped TGS crystals are generally in good agreement with those of undoped TGS, confirming that the fundamental crystal structure is preserved. mdpi.com

Detecting Dopant Incorporation: The presence of dopants can be confirmed by the appearance of new Raman bands or changes in the existing ones. For instance, in crystal violet-doped TGS, Raman analysis qualitatively confirms the incorporation of the dye molecule. rsc.org

Studying Molecular Conformations: In solution, polarized Raman spectroscopy, combined with FTIR, can be used to determine the dihedral angles between the peptide groups in triglycine. nih.govacs.org This allows for the investigation of its conformational heterogeneity, suggesting the coexistence of different structures like 3₁-helices and β-turns in its zwitterionic and cationic states in aqueous solutions. nih.govacs.org

Normal mode analysis of the vibrational spectra of crystalline triglycine has been performed, reproducing the observed IR and Raman bands with high accuracy. umich.edu This detailed analysis provides a solid foundation for using vibrational spectroscopy to study the conformation of peptides and proteins. umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For triglycine, NMR studies have been crucial in elucidating its conformational preferences in aqueous environments.

One approach involves the analysis of residual dipolar couplings (RDCs) of molecules partially aligned in a lyotropic liquid crystalline medium. This method has been used to establish the conformation of triglycine in solution. researchgate.net By analyzing the ¹H-¹³C RDCs, the predominant conformation of triglycine in a cetylpyridinium (B1207926) bromide/n-hexanol medium was determined to be trans-trans. researchgate.net

The ¹³C NMR spectrum of triglycine in D₂O shows six distinct signals corresponding to the different carbon atoms in the molecule. researchgate.net The chemical shifts of these signals provide information about the local electronic environment of each carbon atom.

NMR is also sensitive to dynamic processes, such as the interconversion between different conformational states on a microsecond-to-millisecond timescale. nih.govbakerlab.org While detailed dynamic studies on triglycine are less common than on larger peptides and proteins, the principles of NMR relaxation dispersion experiments could be applied to investigate the conformational dynamics of triglycine in solution, providing insights into the energy landscape of its different conformers. bakerlab.org

UV-Visible (UV-Vis) Absorption Spectroscopy

Computational Modeling of Triglycine Structures and Interactions

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are indispensable tools for elucidating the structural, energetic, and electronic properties of triglycine at the atomic level. These computational methods provide insights that complement experimental findings and help in the interpretation of spectroscopic data.

DFT has been employed to investigate the adsorption of glycine and, by extension, short glycine peptides like triglycine, on various surfaces. For instance, studies on the adsorption of glycine on a hydrophilic amorphous silica (B1680970) surface have shown that the zwitterionic form of glycine can be stabilized, particularly by geminal silanol (B1196071) groups. rsc.org These calculations revealed that the carboxylate function of glycine directly binds to the surface silanols. rsc.org Similar principles would govern the interaction of triglycine's terminal groups with such surfaces.

DFT calculations have also been instrumental in studying the properties of radicals formed from the irradiation of glycine crystals. researchgate.netacs.org These studies compute hyperfine coupling constants, which can be compared with experimental data from electron paramagnetic resonance (EPR) spectroscopy to identify the structure of the radical species. researchgate.netacs.org

Furthermore, first-principles QM calculations based on DFT have been used to determine the structural, electronic, and optical absorption properties of glycine crystals. aps.org These calculations can predict the electronic band structure and the nature of the bandgap, providing a theoretical basis for understanding the UV-Vis absorption spectra. aps.org The application of these methods to triglycine would similarly illuminate its electronic structure and optical properties.

In the context of peptide structure, QM calculations have been compared with molecular dynamics simulations to assess the propensity of Asn-Gly-containing heptapeptides to form β-turn structures. plos.org Such comparative studies are crucial for validating and refining the force fields used in classical molecular dynamics simulations. For triglycine, QM calculations can establish the relative energies of different conformers, such as the trans-trans conformation, which has been identified as the preferred structure in solution through NMR studies. researchgate.net

Geometry Optimization and Energetic Landscapes

The conformational landscape of triglycine is characterized by multiple local minima on its potential energy surface (PES), corresponding to different stable three-dimensional arrangements of the molecule. These conformations are dictated by the rotational freedom around the backbone dihedral angles (φ, ψ) of the constituent glycine residues. arxiv.orgresearchgate.net

Computational studies employing methods such as Density Functional Theory (DFT) have been instrumental in mapping these energetic landscapes. For instance, calculations at the B3LYP/6-31G(2d,p) level of theory have been used to construct the potential energy surface of a glycine tripeptide. arxiv.orgresearchgate.net The PES reveals several energy minima, with arrows indicating the transition paths between these different conformations. arxiv.orgresearchgate.net The energy scale of this landscape highlights the relative stability of various folded and extended structures. arxiv.orgresearchgate.net

The most stable conformer of the neutral gas-phase glycine tripeptide has been identified through a hierarchy of electronic structure theories as a folded gamma-turn structure. researchgate.net This conformation is stabilized by an N-H···N interaction between the N-terminal nitrogen and the amide hydrogen of the second glycine residue, as well as an N-H···O interaction between the amide hydrogen of the third glycine and the carboxyl oxygen of the first. researchgate.net This preference for folded structures over extended ones in the gas phase is a significant finding. researchgate.net

The exploration of the conformational space through methods like genetic algorithms combined with DFT and MP2 calculations has further elucidated the complex energetic hierarchy of triglycine and its derivatives. derpharmachemica.com For a model tripeptide, N-Formyl-Glycine-L-Tyrosine-Glycine N-Amide, several conformers were found to exist within a narrow energy range of 1 kcal/mol, indicating a relatively flat and complex energy landscape. derpharmachemica.com While not triglycine itself, this study underscores the conformational richness of small peptides.

Analysis of Electronic Properties and Charge Distribution

The electronic properties of triglycine, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity and intermolecular interactions. While specific data for triglycine is sparse, studies on glycine and related systems provide valuable insights.

Ab initio calculations on glycine have shown that solvation can induce small geometrical changes, particularly in the COOH group, and can increase the molecule's reactivity, as indicated by an increase in the total dipole moment. nih.gov The HOMO-LUMO energy gap, a measure of chemical reactivity, has also been a subject of investigation. nih.gov

Mulliken population analysis is a common method to approximate the charge distribution within a molecule. acs.org For glycine, DFT calculations have been used to determine the atomic charges, revealing the expected charge separation in its zwitterionic form. researchgate.net These charge distributions are crucial for accurately modeling the electrostatic interactions that drive molecular recognition and self-assembly.

The application of DFT to study the electronic properties of biomolecules is a powerful tool. nih.gov It allows for the calculation of properties like the molecular electrostatic potential (MESP), which maps the regions of positive and negative potential on the molecule's surface, providing a guide to its interaction with other molecules. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics simulations are a powerful computational technique used to sample the vast conformational space of biomolecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a detailed picture of molecular motion, including conformational changes and folding/unfolding events.

Gas-Phase versus Solvated Triglycine Structures

The conformation of triglycine is highly dependent on its environment. In the gas phase, intramolecular hydrogen bonds play a dominant role in stabilizing folded structures. researchgate.net However, in an aqueous solution, the interactions with water molecules become paramount.

MD simulations of triglycine in water have shown that the peptide predominantly adopts a polyproline II (pPII) conformation. pnas.org The pPII state is an extended, left-handed helical structure that allows the peptide backbone to maximize its hydrogen bonding interactions with the surrounding water molecules. pnas.org This finding suggests that the conformational preference of triglycine in water is largely driven by the solvation of its backbone. pnas.org

The structural preferences of neutral gas-phase glycine tripeptide have been investigated using various electronic structure theories, revealing a preference for folded structures. researchgate.net In contrast, the crystal structure of glycine tripeptide grown from an aqueous methanol (B129727) solution shows a fully extended trans-planar conformation. researchgate.net This highlights the profound influence of the environment on the peptide's structure. Further theoretical studies involving the microsolvation of the five most stable gas-phase conformers with water molecules have shown that solvation can induce a shift towards folded, α-helical conformations. researchgate.net

Peptide Folding and Unfolding Dynamics

Understanding the pathways by which a peptide folds into its functional three-dimensional structure is a central challenge in molecular biology. While specific, detailed folding and unfolding pathways for triglycine are not extensively documented in the provided search results, general principles derived from simulations of other peptides can be applied.

MD simulations are a key tool for studying these dynamic processes. nih.govuzh.ch By simulating the unfolding of a protein at high temperatures, researchers can gain insights into the reverse process of folding, a concept known as microscopic reversibility. scirp.org These simulations can reveal the sequence of events during folding, such as the initial collapse of the chain, the formation of secondary structure elements, and the final packing of the hydrophobic core. iucr.org

For small peptides, folding can occur on timescales accessible to long MD simulations. uzh.ch These simulations can characterize the transition state ensemble, which is the set of conformations that the peptide must pass through to fold. nih.gov For example, simulations of a three-stranded beta-sheet peptide have shown that folding and unfolding pathways converge at a native-like conformation, suggesting that unfolding simulations can capture the essential features of the folding process. iucr.org

Computational Studies of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonds, are crucial in determining the structure and properties of triglycine in both the solid state and in solution.

Hydrogen Bonding Analysis within Crystal Lattices and Aqueous Environments

In the crystalline state, triglycine molecules are organized in a regular, repeating lattice held together by a network of hydrogen bonds. A detailed analysis of the crystal structure of triglycine sulfate (TGS) using neutron diffraction has provided precise information about the hydrogen bonding geometry. iucr.org

Table 1: Hydrogen Bond Geometry in Triglycine Sulfate (TGS) Crystal at 20 K iucr.org

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O7—H7···O4 | 1.030 | 1.497 | 2.5258 | - |

Data extracted from a study on non-deuterated triglycine sulfate. The table shows a representative hydrogen bond.

The study of TGS also reveals a critical O—H···O hydrogen bond between a glycinium cation and a zwitterionic glycine molecule, which is associated with the material's ferroelectric properties. iucr.org At 20 K, this bond has an O-H distance of 1.070 Å and an H···O distance of 1.408 Å. iucr.org At higher temperatures (298 K), the position of this hydrogen atom can be modeled as either a single or a double-minimum potential, indicating dynamic behavior within the crystal. iucr.org The crystal structure of γ-glycine also features a three-dimensional network of hydrogen bonds, where molecules are linked into helical chains. aip.org

In an aqueous environment, the hydrogen bonding landscape is more dynamic. MD simulations of glycine in water show that the zwitterionic form establishes approximately six hydrogen bonds with surrounding water molecules, forming a strong hydration layer. aip.orgrsc.org The carboxylate group (COO⁻) and the ammonium (B1175870) group (NH₃⁺) are the primary sites for hydrogen bonding with water. rsc.org Studies on glycine and its derivatives in water have shown that the carboxylate-water hydrogen bonds are generally stronger than the amine-water hydrogen bonds. rsc.org The dynamics of these hydrogen bonds, including their formation and breaking, occur on the picosecond timescale.

Metal Ion Coordination Geometries

Triglycine (Gly-Gly-Gly), the simplest tripeptide, serves as a fundamental model for studying the interactions between metal ions and the peptide backbone. Its structure offers multiple potential coordination sites, including the terminal amino group (-NH2), the terminal carboxylate group (-COO⁻), and the two peptide linkage sites, each containing both an amide nitrogen and a carbonyl oxygen atom. This multiplicity of binding sites allows triglycine to act as a versatile ligand, coordinating with metal ions in various modes (monodentate, bidentate, tridentate, or as a bridging ligand) to form complexes with diverse coordination geometries. wikipedia.orglodz.pl The specific geometry adopted is influenced by several factors, including the nature of the metal ion, its preferred coordination number, the pH of the solution, and the molar ratio of the ligand to the metal.

Research into these systems reveals that the coordination often begins at the N-terminal amino group and the adjacent peptide carbonyl oxygen, expanding to involve other donor atoms, including the deprotonated amide nitrogens, as the pH increases. lodz.pl The resulting complexes exhibit a range of geometries, from square planar to various forms of octahedral and higher-coordination-number structures.

Detailed Research Findings

Spectroscopic and crystallographic studies have provided detailed insights into the specific coordination environments of various metal-triglycine complexes.

Europium(III) Complexes : A detailed single-crystal X-ray diffraction study of a europium(III)-triglycine complex, specifically Eu-(Gly-Gly-Gly)·(H₂O)₅·(ClO₄)₃, has elucidated its precise structure. nih.gov In this complex, the europium cation is coordinated by a total of eight oxygen atoms. nih.gov Four of these are from the carbonyl oxygen atoms of three different triglycine peptide units, and the remaining four are from water molecules. nih.gov The coordination of the peptide occurs exclusively through the oxygen atoms, with no involvement from the nitrogen atoms. The resulting geometry around the Eu(III) ion is described as a distorted bi-capped trigonal prism. nih.gov This study highlights the significant differences in coordination behavior compared to other ions like Ca(II). nih.gov

Copper(II) Complexes : Copper(II) complexes with small peptides, including triglycine, have been extensively studied. lodz.pl The geometry of these complexes is highly dependent on pH. lodz.pl At low pH, coordination typically involves the amino terminal and the first peptide oxygen. As the pH rises, successive deprotonation of the peptide amide groups occurs, leading to their involvement in coordination. This results in strong chelation involving the terminal amino nitrogen, two peptide nitrogens, and the carboxylate oxygen. The resulting geometries for Cu(II) are often square planar or tetragonally distorted octahedral. lodz.pl

Other Transition Metal Complexes : For many other transition metals, such as those in the 3d series, octahedral coordination geometry is common. wikipedia.orgbendola.com In these arrangements, triglycine can act as a bidentate or tridentate ligand. bendola.com Spectroscopic studies on related glycine complexes suggest that coordination typically involves the carboxylate oxygen and the amino nitrogen, forming stable five-membered chelate rings. wikipedia.orgubbcluj.ro For ions like Co(II), Ni(II), and Zn(II) complexed with similar ligands, an octahedral geometry is frequently suggested by spectral and magnetic data. bendola.com

Below are data tables summarizing the observed coordination geometries and the crystallographic data for a representative triglycine complex.

Table 1: Summary of Observed Coordination Geometries in Triglycine-Metal Complexes

| Metal Ion | Coordination Geometry | Coordinating Atoms from Triglycine | Other Coordinated Ligands | Source(s) |

|---|---|---|---|---|

| Europium(III) | Distorted bi-capped trigonal prism | Four carbonyl oxygen atoms (from 3 peptide units) | Four water molecules | nih.gov |

| Copper(II) | Square planar or tetragonally distorted octahedral | Amino nitrogen, deprotonated peptide nitrogens, carboxylate oxygen | Varies (e.g., water) | lodz.pl |

Table 2: Crystallographic Data for Europium(III)-Triglycine Perchlorate Complex

| Parameter | Value |

|---|---|

| Chemical Formula | Eu-(Gly-Gly-Gly)·(H₂O)₅·(ClO₄)₃ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.123 (2) |

| b (Å) | 11.185 (5) |

| c (Å) | 11.426 (2) |

| α (°) | 90.79 (2) |

| β (°) | 98.08 (1) |

| γ (°) | 98.57 (2) |

| Z (formula units per cell) | 2 |

Source: International Journal of Peptide and Protein Research, 1994. nih.gov

Mechanistic Investigations of Triglycine Interactions in Complex Environments

Enzyme-Substrate Recognition Mechanisms

The study of how enzymes recognize and bind their substrates is crucial for understanding their function and for the development of new therapeutics. Triglycine offers a unique advantage in this field by mimicking the peptide backbone, allowing researchers to investigate main-chain interactions without the complexity of side-chain contributions.

Triglycine has proven to be an effective tool in X-ray crystallography for identifying the substrate recognition sites of peptide-binding enzymes. mdpi.com Because it consists only of the peptide backbone, triglycine can be used to map the main-chain interactions that define a protein's peptide binding pocket. mdpi.com Its high degree of torsional freedom allows it to adapt to the shape of various binding sites, making it a versatile probe. mdpi.com By determining the crystal structure of an enzyme in complex with triglycine, researchers can gain structural information about substrate recognition, which is often experimentally challenging to obtain with larger, more complex peptides. mdpi.com This approach provides crucial insights for fragment-based drug design (FBDD) by revealing how the fundamental peptide structure is recognized by a target protein. mdpi.com

The structural basis of triglycine binding has been elucidated through high-resolution crystallography. A notable example is the co-crystal structure of Parengyodontium album Proteinase K (PaProK) with triglycine, determined at a 1.4 Å resolution. mdpi.com The study revealed that triglycine binds specifically at the substrate recognition site located between the β5–α4 and α5–β6 loops of the enzyme. mdpi.compreprints.org No other binding locations were observed, indicating a specific interaction with the peptide binding site. mdpi.com

The binding is stabilized by hydrogen bonds between the triglycine backbone and the main chain of the enzyme. mdpi.com Interestingly, the analysis of the electron density map showed that triglycine binds in two distinct conformations, designated GGG-A and GGG-B. mdpi.compreprints.org In one conformation, the binding mode was identical to that of a previously reported peptide-based inhibitor of Proteinase K, validating triglycine's utility as a substrate mimic. mdpi.com

Table 1: Binding Conformations of Triglycine in the Active Site of Proteinase K

| Conformation | Occupancy Ratio | Orientation in Active Site | Key Interactions |

|---|---|---|---|

| GGG-A | 0.56 | Amino-terminus directed toward the active site. mdpi.compreprints.org | Forms stable hydrogen bonds with the β5-α4 and α5-β6 loops. mdpi.com |

| GGG-B | 0.44 | Carboxy-terminus directed toward the active site. mdpi.compreprints.org | Forms a triple antiparallel β-strand with the β5-α4 and α5-β6 loops. mdpi.com |

The observation of two distinct, stably bound conformations of triglycine within the Proteinase K active site highlights the dynamic nature of enzyme-substrate interactions. mdpi.com The refinement of the crystal structure indicated an occupancy ratio of 0.56:0.44 for the two conformations, GGG-A and GGG-B, respectively. mdpi.com This dual binding mode suggests that the peptide backbone can be accommodated in multiple orientations within the binding pocket. mdpi.com